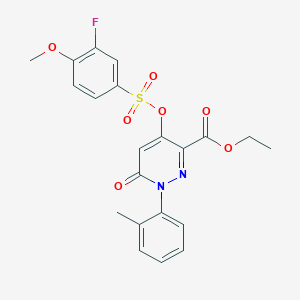![molecular formula C10H9F4NO2 B2764334 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1259994-87-0](/img/structure/B2764334.png)
2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. The InChI code for “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid” is1S/C10H9F4NO2/c11-8-5 (4-7 (15)9 (16)17)2-1-3-6 (8)10 (12,13)14;/h1-3,7H,4,15H2, (H,16,17) . This code represents the compound’s molecular structure. Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. For “this compound”, the molecular weight is 287.64 and it is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chiral Derivatization and Fluorine NMR Applications
2-Fluoro-2-phenyl propanoic acid, a compound with structural similarities to 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid, has been utilized as a chiral derivatizing agent. The separation of its enantiomers and the determination of their absolute configurations highlight its significance in stereochemical analysis. This acid's derivatives, including esters and amides with chiral alcohols or amines, exhibit fluorine chemical shift differences between diastereoisomers, making it useful in fluorine NMR spectroscopy for chiral analysis (Hamman, 1993).
Synthesis of Antibacterial Agents
The compound's framework has been utilized in the synthesis of novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating significant antibacterial activity. This research underscores the potential of fluorine-containing compounds in developing new antibacterial agents, with specific derivatives showing exceptional in vitro potency and in vivo efficacy (Chu et al., 1986).
Antioxidant Properties and Novel Compound Synthesis
Further exploration into fluorinated α-amino phosphonic acids has led to the synthesis of novel compounds exhibiting antioxidant properties. These findings open avenues for the development of fluorine-substituted amino acids as potential therapeutic agents due to their enhanced activity compared to non-fluorinated systems (Makki et al., 2018).
Biomedical Imaging Applications
The synthesis and evaluation of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid enantiomers for brain tumor imaging using positron emission tomography (PET) illustrate the compound's potential in medical diagnostics. Specifically, one enantiomer showed superior properties for tumor imaging, highlighting the role of fluorinated amino acids in developing novel radiotracers for PET (McConathy et al., 2010).
Fluorinated Amino Acids in Protein Engineering
Research into highly fluorinated amino acids, including studies on their helix propensity and effects on protein stability, provides valuable insights into their application in protein engineering. These amino acids have been shown to stabilize helical structures significantly, suggesting their utility in designing more stable proteins for biotechnological applications (Chiu et al., 2006).
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites, altering protein conformation, or modulating receptor activity .
Biochemical Pathways
Trifluoromethyl-containing compounds have been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Result of Action
Trifluoromethyl-containing compounds are known to exhibit a wide range of biological activities, including antitumor effects .
Safety and Hazards
The safety and hazards of a compound are crucial for handling and storage. For “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid”, the safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMMOAACDOUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)
![1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2764252.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)

![3-cinnamyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2764261.png)

![N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2764264.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2764267.png)
![1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2764268.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2764272.png)

![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)